N-(1-phenylethyl)hexa-2,4-dienamide
Description
N-(1-Phenylethyl)hexa-2,4-dienamide is a synthetic amide derivative of hexa-2,4-dienoic acid (sorbic acid), characterized by a conjugated diene backbone and an N-(1-phenylethyl) substituent. The compound belongs to a broader class of α,β-unsaturated amides, which are widely studied for their biological activities, including herbicidal, antimicrobial, and plant-growth-regulating properties . Its structure features a hexa-2,4-dienamide core with a chiral 1-phenylethyl group attached to the nitrogen, introducing steric and electronic effects that influence reactivity and interactions with biological targets .
Properties
CAS No. |
920740-88-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(1-phenylethyl)hexa-2,4-dienamide |
InChI |
InChI=1S/C14H17NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h3-12H,1-2H3,(H,15,16) |
InChI Key |
XJGSANUIZNYZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)hexa-2,4-dienamide typically involves the reaction of 1-phenylethylamine with hexa-2,4-dienoic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)hexa-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenylethyl group or the dienamide backbone can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(1-phenylethyl)hexa-2,4-dienamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-phenylethyl)hexa-2,4-dienamide exerts its effects depends on its interaction with molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells. Detailed studies are required to elucidate the specific molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hexa-2,4-dienamides vary primarily in their N-substituents, which significantly impact their physical, chemical, and biological profiles. Below is a detailed comparison with similar compounds:
Physical Properties
Data for selected analogs are summarized below:
*Predicted based on analogs. †Typical yields for sorbic acid-derived amides .
Stability and Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
